ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2760415-29-8
VCID: VC11989844
InChI: InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6(5-3-4-5)8(10)12-11-7/h5H,2-4H2,1H3,(H3,10,11,12)
SMILES: CCOC(=O)C1=C(C(=NN1)N)C2CC2
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate

CAS No.: 2760415-29-8

Cat. No.: VC11989844

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate - 2760415-29-8

Specification

CAS No. 2760415-29-8
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate
Standard InChI InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6(5-3-4-5)8(10)12-11-7/h5H,2-4H2,1H3,(H3,10,11,12)
Standard InChI Key RODZQPHFRPILPS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=NN1)N)C2CC2
Canonical SMILES CCOC(=O)C1=C(C(=NN1)N)C2CC2

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₁₃N₃O₂, with a molar mass of 195.22 g/mol. Its IUPAC name, ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate, reflects the functional groups: an amino group at position 3, a cyclopropyl ring at position 4, and an ethyl ester at position 5. The SMILES notation (CCOC(=O)C1=C(C(=NN1)N)C2CC2) and InChIKey (RODZQPHFRPILPS-UHFFFAOYSA-N) provide precise structural descriptors.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2760415-29-8
Molecular FormulaC₉H₁₃N₃O₂
Molecular Weight195.22 g/mol
SMILESCCOC(=O)C1=C(C(=NN1)N)C2CC2
InChIKeyRODZQPHFRPILPS-UHFFFAOYSA-N

Structural Implications

The cyclopropyl group introduces steric hindrance and electronic effects, influencing the molecule’s conformational stability and binding affinity to biological targets . The ethyl ester enhances solubility in organic solvents, facilitating synthetic modifications.

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves cyclocondensation reactions under controlled conditions. For example, a cyclopropyl-substituted hydrazine may react with a β-keto ester to form the pyrazole core. Catalysts such as acetic acid or p-toluenesulfonic acid are employed to optimize yields.

Biological Activities and Mechanisms

Kinase Inhibition

Pyrazole derivatives are prominent in kinase inhibitor development. The 3-amino group in ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites . In cellular assays, similar compounds exhibit EC₅₀ values as low as 33 nM for CDK16, a kinase implicated in breast and prostate cancers .

Antibacterial and Anti-Inflammatory Effects

The cyclopropyl group enhances metabolic stability, prolonging the compound’s interaction with bacterial enzymes or inflammatory mediators. Studies on related pyrazoles demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.

Research Findings and Applications

Medicinal Chemistry

In a 2022 study, pyrazole-based inhibitors derived from this scaffold induced G2/M cell cycle arrest at concentrations of 10–100 nM, highlighting antitumor potential . Structural analogs with cyclopropyl groups showed improved selectivity over CDK2 and GSK3β, reducing off-target effects .

Agrochemical Applications

Pyrazole derivatives are integral to insecticide development. For instance, chlorantraniliprole, a commercial insecticide, shares a pyrazole core modified with halogenated substituents . Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate could serve as a precursor for analogous agrochemicals due to its synthetic versatility.

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